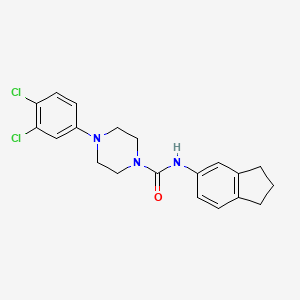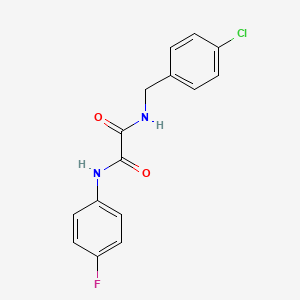
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate
Descripción general
Descripción
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate, also known as BPCOB, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate is not fully understood. However, it has been suggested that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate exerts its anticancer effects by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate in lab experiments is its potential anticancer properties. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has been shown to be effective against various cancer cell lines, which makes it a potential candidate for cancer therapy. Another advantage of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate is its ease of synthesis. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate can be synthesized in a few steps from commercially available starting materials. However, one of the limitations of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate in lab experiments is its limited solubility in water. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate is soluble in organic solvents such as DMSO, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the research of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate. One of the future directions is to investigate the potential of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate as a therapeutic agent for cancer. Further studies are needed to determine the efficacy and safety of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate in animal models and clinical trials. Another future direction is to investigate the mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate in more detail. Further studies are needed to elucidate the molecular targets of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate and the signaling pathways involved in its anticancer effects. Finally, future studies can explore the potential of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate in other scientific research areas, such as biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has shown potential applications in various scientific research areas. One of the most promising applications is in the field of medicinal chemistry. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methylbenzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO5/c1-14-5-4-6-15(11-14)23(26)28-16-9-10-17-20(12-16)27-13-21(22(17)25)29-19-8-3-2-7-18(19)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJFLCRYWCADSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5-[(2-methoxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B4772418.png)
![N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4772426.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4772439.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4772447.png)
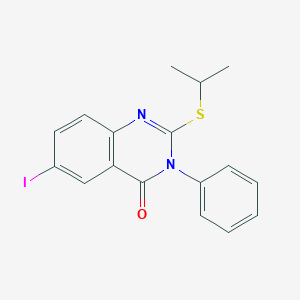
![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
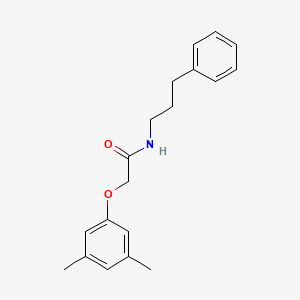
![2-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4772470.png)
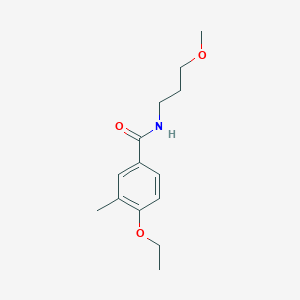
![N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4772494.png)
![N-{4-[(heptafluoropropyl)thio]phenyl}-2-phenylacetamide](/img/structure/B4772516.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4772518.png)
